molecular formula C6H8F3NO2 B15229648 3-Methylazetidin-3-yl 2,2,2-trifluoroacetate

3-Methylazetidin-3-yl 2,2,2-trifluoroacetate

Cat. No.: B15229648
M. Wt: 183.13 g/mol
InChI Key: JLCBZRFNZFEIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylazetidin-3-yl 2,2,2-trifluoroacetate is a chemical compound known for its unique structural features and potential applications in various fields. It consists of a 3-methylazetidine ring attached to a trifluoroacetate group. This compound is of interest due to its potential reactivity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylazetidin-3-yl 2,2,2-trifluoroacetate typically involves the reaction of 3-methylazetidine with trifluoroacetic anhydride. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:

3-Methylazetidine+Trifluoroacetic Anhydride3-Methylazetidin-3-yl 2,2,2-trifluoroacetate\text{3-Methylazetidine} + \text{Trifluoroacetic Anhydride} \rightarrow \text{this compound} 3-Methylazetidine+Trifluoroacetic Anhydride→3-Methylazetidin-3-yl 2,2,2-trifluoroacetate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Methylazetidin-3-yl 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-Methylazetidin-3-yl 2,2,2-trifluoroacetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methylazetidin-3-yl 2,2,2-trifluoroacetate involves its interaction with molecular targets through its functional groups. The trifluoroacetate group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The azetidine ring provides a unique structural framework that can interact with biological targets, potentially affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylazetidin-3-ol 2,2,2-trifluoroacetate
  • Methyl 2,2,2-trifluoroacetate
  • Ethyl 2,2,2-trifluoroacetate

Uniqueness

3-Methylazetidin-3-yl 2,2,2-trifluoroacetate is unique due to the presence of both the azetidine ring and the trifluoroacetate group. This combination imparts distinct chemical and physical properties, making it valuable in various applications. The trifluoroacetate group enhances the compound’s reactivity, while the azetidine ring provides a rigid and stable structure.

Properties

Molecular Formula

C6H8F3NO2

Molecular Weight

183.13 g/mol

IUPAC Name

(3-methylazetidin-3-yl) 2,2,2-trifluoroacetate

InChI

InChI=1S/C6H8F3NO2/c1-5(2-10-3-5)12-4(11)6(7,8)9/h10H,2-3H2,1H3

InChI Key

JLCBZRFNZFEIOE-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)OC(=O)C(F)(F)F

Origin of Product

United States

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